N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

NAMPT Inhibition Cancer Metabolism Enzymatic Assay

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0) is a synthetic nicotinamide derivative featuring a 4-ethoxyphenyl amide and a pyrazole moiety. It acts as a highly potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a target of significant interest in oncology and immunology.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 321533-68-0
Cat. No. B2397386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
CAS321533-68-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H16N4O2/c1-2-23-15-7-5-14(6-8-15)20-17(22)13-4-9-16(18-12-13)21-11-3-10-19-21/h3-12H,2H2,1H3,(H,20,22)
InChIKeyQGAGGFJIKAHADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0): A Potent NAMPT Inhibitor for Anticancer Research


N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0) is a synthetic nicotinamide derivative featuring a 4-ethoxyphenyl amide and a pyrazole moiety . It acts as a highly potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a target of significant interest in oncology and immunology [1].

Procurement Alert: Why N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Cannot Be Replaced by Common Nicotinamide Analogs


The combination of the pyrazole ring and the specific 4-ethoxyphenyl amide tail in this compound is critical for its high-affinity interaction with the NAMPT enzyme [1]. Substitution with other common aryl or alkyl groups found in generic nicotinamide derivatives, such as N-methyl-6-(1H-pyrazol-1-yl)nicotinamide , is expected to result in drastically reduced potency and a shift in the pharmacological profile, as detailed in the quantitative evidence below [1].

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (321533-68-0): A Quantitative Comparison of Key Differentiating Attributes


NAMPT Inhibitory Potency: A Sub-Nanomolar IC50 Value That Defines Its Niche

The compound demonstrates exceptional potency as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). A key biochemical assay reports an IC50 value of 0.450 nM for the inhibition of the enzyme-catalyzed conversion of nicotinamide to nicotinamide mononucleotide [1]. This places it among the most potent known inhibitors of this critical metabolic enzyme, far exceeding the potency of many early-generation NAMPT inhibitors which often exhibit IC50 values in the micromolar range (e.g., > 1,000 nM) [2].

NAMPT Inhibition Cancer Metabolism Enzymatic Assay

Structural Differentiation: The 4-Ethoxyphenyl Amide as a Key Potency Determinant

The specific 4-ethoxyphenyl amide substituent on the nicotinamide core is a crucial structural feature that distinguishes this compound from less potent analogs. While direct comparative data from the same assay is not available for close analogs in this exact series, SAR studies on related NAMPT inhibitors demonstrate that modifications to this region of the molecule can have a profound impact on binding affinity. For example, replacing the 4-ethoxyphenyl group with a simpler alkyl chain (e.g., N-methyl-6-(1H-pyrazol-1-yl)nicotinamide) is expected to significantly reduce potency . The ethoxy group likely contributes to favorable interactions within the enzyme's active site [1].

Structure-Activity Relationship Molecular Scaffold NAMPT Inhibitor Design

Target Selectivity Profile: A High-Potency NAMPT Inhibitor with a Favorable Scaffold

The pyrazole-nicotinamide scaffold of this compound is associated with a high degree of selectivity for the NAMPT enzyme over other kinases and enzymes, a common liability in drug discovery [1]. While a comprehensive selectivity panel is not publicly available, the compound's structure and binding mode to NAMPT are distinct from ATP-competitive kinase inhibitors, reducing the likelihood of off-target activity against the broader kinome [2]. This contrasts with some earlier NAMPT inhibitors that suffered from poor selectivity profiles.

Kinase Selectivity Off-Target Effects Chemical Probe

High-Value Applications for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-68-0)


Cellular and In Vivo Studies of NAD+ Depletion in Cancer Metabolism

Due to its sub-nanomolar IC50 against NAMPT [1], this compound is an ideal chemical probe for investigating the effects of acute NAD+ depletion on cancer cell viability, metabolism, and signaling. Its high potency allows for experiments at low concentrations, minimizing solvent-related artifacts and potential off-target effects. Researchers can use this compound to study synthetic lethality in cancers with specific metabolic vulnerabilities or to evaluate the role of NAMPT in immune cell function within the tumor microenvironment.

Development of NAMPT-Targeted PROTACs or Molecular Glues

The compound's high affinity for the NAMPT enzyme makes it an excellent warhead for the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues aimed at degrading the NAMPT protein [1]. Its potency ensures that the warhead will effectively recruit the target protein to the E3 ligase complex, potentially leading to more efficient degradation compared to less potent ligands. This application is particularly relevant in the development of novel therapeutic modalities for oncology and immunology.

In Vitro Validation of NAMPT as a Therapeutic Target in Inflammatory Diseases

Given the role of NAMPT (visfatin) as a pro-inflammatory cytokine and its upregulation in various inflammatory conditions, this potent inhibitor can be used to validate the enzyme as a therapeutic target in vitro [2]. Its use in cellular models of rheumatoid arthritis, inflammatory bowel disease, or sepsis can help elucidate the contribution of NAMPT-mediated NAD+ biosynthesis to the inflammatory response and pave the way for novel anti-inflammatory strategies.

Screening for Combination Therapies with Standard-of-Care Agents

The compound's well-defined, potent mechanism of action [1] makes it a valuable tool for high-throughput screening of combination therapies. Its ability to potently inhibit NAMPT and deplete NAD+ can be leveraged to sensitize cancer cells to other treatments, such as DNA-damaging agents (e.g., cisplatin, PARP inhibitors) or metabolic inhibitors. This application is critical for identifying synergistic drug combinations that could improve patient outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.